molecular formula C20H24N2O6S2 B2895133 methyl 4-(N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate CAS No. 1396750-23-4

methyl 4-(N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate

Cat. No. B2895133
CAS RN: 1396750-23-4
M. Wt: 452.54
InChI Key: IWHGCUBZMKTSMF-UHFFFAOYSA-N
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Description

This compound is a sulfamoyl benzoate derivative, which is a class of compounds known for their biological activity . The molecule contains a sulfamoyl group attached to a benzoate moiety, and a tetrahydroisoquinoline group, which is a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of its functional groups. The benzoate moiety would have a planar structure due to the conjugation in the carboxylate group. The tetrahydroisoquinoline group would have a cyclic structure with the nitrogen atom being part of the ring .


Chemical Reactions Analysis

Sulfamoyl benzoate derivatives are known to participate in a variety of chemical reactions. They can act as electrophiles in nucleophilic substitution reactions, and the sulfamoyl group can potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the sulfamoyl and carboxylate groups would likely make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthetic Applications and Chemical Reactions

  • Synthesis of Tetrahydroisoquinolines : Tetrahydroisoquinolines, a core structure related to the query compound, have been synthesized through various methods, including intramolecular cyclization and Pummerer reaction. These processes have been utilized to produce a range of derivatives, showcasing the versatility of this scaffold in synthetic chemistry (Shinohara et al., 1998).

  • Sulfonamide Derivatives and Bioactivity : Sulfonamide groups are a significant feature in many bioactive compounds. The synthesis and testing of acetylenic sulfamoylquinolines against human breast cancer cell lines have highlighted the potential of sulfonamide derivatives in medicinal chemistry, showing potent antitumor activities (Marciniec et al., 2017).

  • Fluorescent Labeling and Analysis : The development of sensitive analytical methods for tetrahydroisoquinolines using fluorescent labeling reagents underscores the importance of these compounds in biochemical research. This approach facilitates the detection and quantification of tetrahydroisoquinolines in biological samples, offering insights into their physiological roles and potential therapeutic uses (Inoue et al., 2008).

  • Cyclization Reactions for Drug Analog Synthesis : Research on tetrahydroisoquinolines by Friedel-Crafts cyclizations promoted by iron(III) chloride hexahydrate has shown that these scaffolds are crucial in developing potential drug analogs, highlighting their significance in the search for new therapeutic agents (Bunce et al., 2012).

  • Carbonic Anhydrase Inhibitors : The design and synthesis of aromatic sulfonamide inhibitors targeting carbonic anhydrase isoenzymes demonstrate the therapeutic potential of sulfonamide derivatives. These compounds exhibit nanomolar inhibitory concentrations, suggesting their utility in designing inhibitors for specific isoenzymes with potential applications in treating various diseases (Supuran et al., 2013).

Future Directions

The study of sulfamoyl benzoate derivatives is an active area of research due to their biological activity . Future research could involve synthesizing this specific compound and studying its properties and potential biological activity.

properties

IUPAC Name

methyl 4-[(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S2/c1-3-12-29(24,25)22-11-10-15-4-7-18(13-17(15)14-22)21-30(26,27)19-8-5-16(6-9-19)20(23)28-2/h4-9,13,21H,3,10-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHGCUBZMKTSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate

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